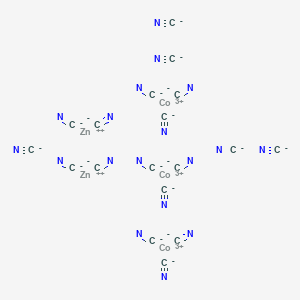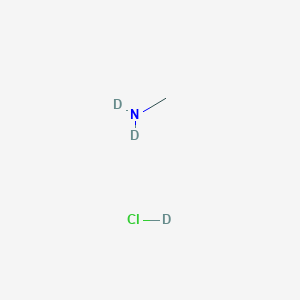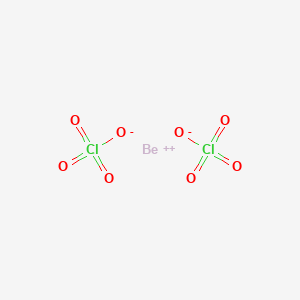
Beryllium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium perchlorate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is highly soluble in water and has a molecular formula of Be(ClO4)2. Beryllium perchlorate is used in various fields of science, including chemistry, physics, and biology, due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of beryllium perchlorate is not fully understood. However, it is believed to act as a Lewis acid, which can accept an electron pair from a Lewis base. This property allows it to act as a catalyst in organic synthesis reactions.
Biochemical and Physiological Effects:
Beryllium perchlorate is not known to have any significant biochemical or physiological effects on humans or animals. However, it is highly toxic and can cause severe health effects if ingested or inhaled. It is classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA) and should be handled with extreme care.
Vorteile Und Einschränkungen Für Laborexperimente
Beryllium perchlorate has several advantages for use in lab experiments. It is a highly reactive compound that can promote the formation of carbon-carbon bonds, making it useful in organic synthesis reactions. It is also a highly soluble compound, which makes it easy to work with in solution. However, its toxicity and potential for explosive reactions make it difficult to handle, and it should only be used by trained professionals in a controlled lab environment.
Zukünftige Richtungen
There are several potential future directions for research involving beryllium perchlorate. One area of interest is its use as a catalyst in the production of renewable energy sources, such as biofuels. Another area of interest is its use in the development of new drugs and pharmaceuticals. Additionally, research is needed to better understand the mechanism of action of beryllium perchlorate and its potential applications in various fields of science.
Synthesemethoden
Beryllium perchlorate can be synthesized by the reaction of beryllium hydroxide with perchloric acid. The reaction is highly exothermic and requires careful handling due to the potential for explosive reactions. The resulting product is a white crystalline powder that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Beryllium perchlorate is used in various scientific research applications due to its unique properties. It is commonly used as a catalyst in organic synthesis reactions, as it can promote the formation of carbon-carbon bonds. It is also used as a reagent in analytical chemistry, as it can be used to detect the presence of certain ions in a sample.
Eigenschaften
CAS-Nummer |
13597-95-0 |
|---|---|
Produktname |
Beryllium perchlorate |
Molekularformel |
Be(ClO4)2 BeCl2O8 |
Molekulargewicht |
207.91 g/mol |
IUPAC-Name |
beryllium;diperchlorate |
InChI |
InChI=1S/Be.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
MVTQSBYPNJATTN-UHFFFAOYSA-L |
SMILES |
[Be+2].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
[Be+2].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Andere CAS-Nummern |
13597-95-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





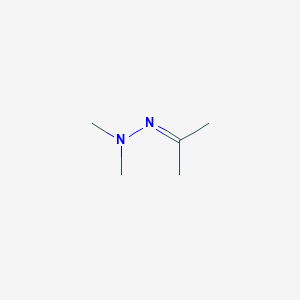
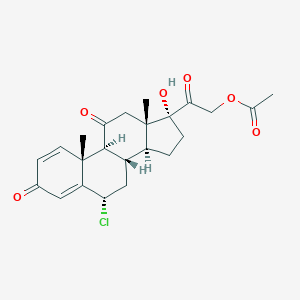
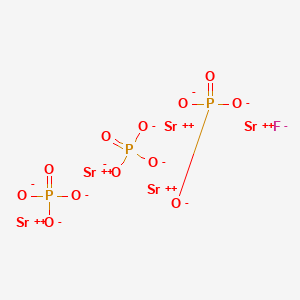
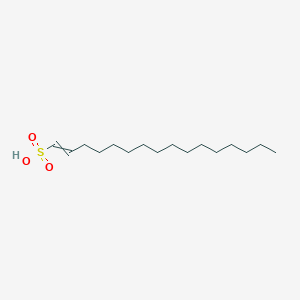
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)


